2-Phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
CAS No.: 903856-16-6
Cat. No.: VC21397835
Molecular Formula: C19H16N4O2S
Molecular Weight: 364.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 903856-16-6 |
|---|---|
| Molecular Formula | C19H16N4O2S |
| Molecular Weight | 364.4g/mol |
| IUPAC Name | 2-phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
| Standard InChI | InChI=1S/C19H16N4O2S/c20-13-15-19(25-17(21-15)14-5-2-1-3-6-14)23-10-8-22(9-11-23)18(24)16-7-4-12-26-16/h1-7,12H,8-11H2 |
| Standard InChI Key | ZRNVHUPXOWRUJS-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3)C#N)C(=O)C4=CC=CS4 |
| Canonical SMILES | C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3)C#N)C(=O)C4=CC=CS4 |
Introduction
The compound 2-Phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex organic molecule that belongs to the class of heterocyclic compounds, specifically oxazoles. It features a piperazine ring, a thiophene moiety, and an oxazole ring, along with a phenyl group and a carbonitrile functional group. This structural diversity makes it a subject of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Synthesis and Reaction Conditions
The synthesis of such compounds generally involves multiple steps, including cyclization and acylation reactions. The reaction conditions must be optimized for yield and purity, often requiring specific temperatures and catalysts. Common reagents include those facilitating the formation of the oxazole ring and the attachment of the thiophene and phenyl groups.
Biological Activities and Applications
Compounds with similar structures have shown significant biological activities, including anticancer and antimicrobial effects. The presence of a piperazine ring and thiophene moiety can contribute to these properties. Research into the specific biological activities of 2-Phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile would involve studying its interactions with biological targets and assessing its potential as a therapeutic agent.
Table: Comparison of Similar Compounds
Research Implications
-
Biological Activity: Compounds with similar structures exhibit significant biological activities, suggesting potential therapeutic applications.
-
Synthetic Challenges: The synthesis of these compounds requires careful optimization of reaction conditions to achieve high yields and purity.
-
Future Directions: Further research is needed to explore the specific biological activities and potential therapeutic uses of 2-Phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume